molecular formula C10H11N3O B1286974 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016528-42-9

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1286974
M. Wt: 189.21 g/mol
InChI Key: NAONXQCGDDBKBD-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. These compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targeted for the treatment of conditions such as dementias and myasthenia gravis .

Synthesis Analysis

The synthesis of 5-aryl-1,3,4-oxadiazoles typically involves the preparation of hydrazine-1-carboxamides from commercially available or in-house prepared hydrazides, followed by cyclization using reagents like p-toluenesulfonyl chloride and triethylamine. The yields for these reactions can vary from moderate to high, ranging from 41% to 100% . Additionally, the synthesis of related compounds, such as 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride in pyridine, followed by treatment with hydroxylamine and subsequent heterocyclization .

Molecular Structure Analysis

The molecular structure of related 5-aryl-1,3,4-oxadiazoles has been confirmed through various analytical techniques, including single crystal X-ray analysis. For example, the structure of 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone was confirmed in this manner . These structures often exhibit planarity due to intramolecular hydrogen bonding, which can influence their biological activity .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazoles includes their interaction with primary amines to form various substituted triazoles, as seen in the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines . Additionally, the rearrangement of 5-arylisoxazole-3-hydroxamic acids in the presence of aqueous KOH can lead to the formation of 3,4-substituted 1,2,5-oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aryl-1,3,4-oxadiazoles are influenced by their functional groups and molecular structure. These compounds have been shown to exhibit moderate dual inhibition of AChE and BChE, with IC50 values ranging from 12.8 to 99.2 µM for AChE and from 53.1 µM for BChE. Molecular docking studies suggest that these compounds interact non-covalently with the enzymes, blocking entry into the enzyme gorge and catalytic site . Additionally, some oxadiazole analogues have demonstrated anticancer activity against various cancer cell lines, indicating the potential for diverse pharmacological applications .

Scientific Research Applications

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines :

    • Application Summary : This research involves the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues. The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
    • Method of Application : The corresponding β-alanines or α-methyl- and β-methyl-β-alanines were reacted with urea or potassium thiocyanate .
    • Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
  • 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine :

    • Application Summary : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • 3,4-Dimethylphenylhydrazine hydrochloride :

    • Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
    • Method of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .
  • 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one :

    • Application Summary : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine :

    • Application Summary : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • Five metal–organic frameworks from 3,4-dimethylphenyl substituted :

    • Application Summary : This research involves the synthesis of a series of metal-organic frameworks (MOFs) using 3,4-dimethylphenyl substituted .
    • Method of Application : The corresponding metal ions were reacted with the 3,4-dimethylphenyl substituted .
    • Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
  • 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one :

    • Application Summary : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine :

    • Application Summary : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • Five metal–organic frameworks from 3,4-dimethylphenyl substituted :

    • Application Summary : This research involves the synthesis of a series of metal-organic frameworks (MOFs) using 3,4-dimethylphenyl substituted .
    • Method of Application : The corresponding metal ions were reacted with the 3,4-dimethylphenyl substituted .
    • Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Future Directions

The future directions for the study of “5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine” could include a detailed investigation of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by oxadiazoles, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONXQCGDDBKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602716
Record name 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

1016528-42-9
Record name 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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